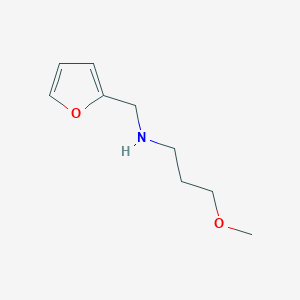

N-(2-Furylmethyl)-3-methoxypropan-1-amine

Vue d'ensemble

Description

N-(2-Furylmethyl)-3-methoxypropan-1-amine is an organic compound that features a furan ring attached to a methoxypropanamine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-3-methoxypropan-1-amine typically involves the reaction of 2-furylmethylamine with 3-methoxypropan-1-ol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities of the compound. This method often employs catalysts and optimized reaction conditions to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Furylmethyl)-3-methoxypropan-1-amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield different amine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

Neuropharmacological Applications

N-(2-Furylmethyl)-3-methoxypropan-1-amine has been studied for its potential neuropharmacological effects. Research indicates that compounds with similar structures can interact with neurotransmitter systems, particularly those involved in mood regulation and seizure activity. For instance, studies have shown that derivatives of this compound may exhibit anticonvulsant properties by modulating GABAergic activity, which is crucial in managing epilepsy and anxiety disorders .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary studies indicate that modifications of the furan moiety can enhance antibacterial activity against various pathogens. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways .

Biochemical Applications

Proteomics Research

This compound is used in proteomics as a reagent for labeling proteins and studying protein interactions. Its ability to form stable complexes with biomolecules makes it a valuable tool for understanding protein function and dynamics in biological systems .

Corrosion Inhibition

This compound has also been identified as a corrosion inhibitor in aqueous environments. Its effectiveness stems from its ability to adsorb onto metal surfaces, forming a protective layer that reduces oxidation rates. This application is particularly relevant in industries where metal integrity is critical, such as construction and manufacturing .

Materials Science

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or additive in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Table 1: Summary of Research Findings on this compound

Mécanisme D'action

The mechanism of action of N-(2-Furylmethyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The furan ring and methoxypropanamine chain can interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with enzymes and receptors involved in key biological processes .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to N-(2-Furylmethyl)-3-methoxypropan-1-amine include:

- N-(2-Furylmethyl)aniline

- 2-Furylmethylamine

- 3-Methoxypropan-1-amine

Uniqueness

This compound is unique due to the presence of both a furan ring and a methoxypropanamine chain, which confer distinct chemical and biological properties.

Activité Biologique

N-(2-Furylmethyl)-3-methoxypropan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

This compound has the following chemical characteristics:

- Chemical Formula : C₉H₁₅NO₂

- CAS Number : 932267-74-8

- Molecular Weight : 169.23 g/mol

1. Monoamine Oxidase Inhibition

Research has indicated that derivatives of this compound exhibit inhibitory effects on monoamine oxidase (MAO), particularly MAO-B, which is crucial for the breakdown of neurotransmitters such as dopamine. The compound has shown promise in enhancing synaptic transmission without inducing pathological hyperexcitability, making it a candidate for further investigation in cognitive disorders like Alzheimer's disease .

Table 1: MAO Inhibition Profile

| Compound Name | Target Enzyme | IC50 (μM) | Selectivity Ratio |

|---|---|---|---|

| F2MPA | MAO-B | 5.16 ± 0.86 | >19 |

| Clorgyline | MAO-A | - | - |

| Iproniazid | MAO-A/B | - | - |

| L-deprenyl | MAO-B | - | - |

2. Neuroprotective Effects

In vivo studies demonstrated that F2MPA enhances long-term potentiation (LTP) in the dentate gyrus of the hippocampus, suggesting potential neuroprotective effects. These findings are significant as they indicate that the compound may improve cognitive function through modulation of synaptic plasticity .

Case Study 1: Neuropharmacological Evaluation

A study conducted on anesthetized rats evaluated the effects of F2MPA on synaptic transmission and excitability in the hippocampus. The results indicated that F2MPA significantly improved synaptic transmission without triggering hyperexcitability, highlighting its potential as a therapeutic agent for cognitive impairments associated with neurodegenerative diseases .

Case Study 2: Structure-Activity Relationship

Further investigations into the structure-activity relationship (SAR) of this compound derivatives revealed that modifications to the furylmethyl group can enhance MAO-B selectivity and potency. This research emphasizes the importance of structural components in determining biological activity and therapeutic efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to MAO-B. These studies suggest that the compound fits well within the active site of the enzyme, providing insights into its mechanism of action and potential for further optimization .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-3-methoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-11-6-3-5-10-8-9-4-2-7-12-9/h2,4,7,10H,3,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJEHMJMQTGYMLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586192 | |

| Record name | N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932267-74-8 | |

| Record name | N-[(Furan-2-yl)methyl]-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.